Cas no 859776-79-7 (Pentane, 3-(bromomethyl)-3-ethoxy-)
Pentane, 3-(bromomethyl)-3-ethoxy- Chemical and Physical Properties
Names and Identifiers
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- Pentane, 3-(bromomethyl)-3-ethoxy-
- 3-(bromomethyl)-3-ethoxypentane
- 859776-79-7
- EN300-7657628
-
- Inchi: 1S/C8H17BrO/c1-4-8(5-2,7-9)10-6-3/h4-7H2,1-3H3
- InChI Key: XYEYKZDTKOHSKL-UHFFFAOYSA-N
- SMILES: CCC(CBr)(OCC)CC
Computed Properties
- Exact Mass: 208.04628g/mol
- Monoisotopic Mass: 208.04628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.1758 g/cm3
- Boiling Point: 79-81 °C(Press: 17 Torr)
Pentane, 3-(bromomethyl)-3-ethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7657628-0.05g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 0.05g |
$732.0 | 2025-02-22 | |
| Enamine | EN300-7657628-0.1g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 0.1g |
$767.0 | 2025-02-22 | |
| Enamine | EN300-7657628-0.25g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 0.25g |
$801.0 | 2025-02-22 | |
| Enamine | EN300-7657628-0.5g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 0.5g |
$836.0 | 2025-02-22 | |
| Enamine | EN300-7657628-1.0g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 1.0g |
$871.0 | 2025-02-22 | |
| Enamine | EN300-7657628-2.5g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 2.5g |
$1707.0 | 2025-02-22 | |
| Enamine | EN300-7657628-5.0g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 5.0g |
$2525.0 | 2025-02-22 | |
| Enamine | EN300-7657628-10.0g |
3-(bromomethyl)-3-ethoxypentane |
859776-79-7 | 95.0% | 10.0g |
$3746.0 | 2025-02-22 |
Pentane, 3-(bromomethyl)-3-ethoxy- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Pentane, 3-(bromomethyl)-3-ethoxy-
Research Briefing on Pentane, 3-(bromomethyl)-3-ethoxy- (CAS: 859776-79-7) in Chemical Biology and Pharmaceutical Applications
Pentane, 3-(bromomethyl)-3-ethoxy- (CAS: 859776-79-7) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This brominated ether derivative serves as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Recent studies highlight its role in facilitating carbon-carbon bond formation and as a precursor for complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing spirocyclic scaffolds, which are increasingly important in drug discovery due to their three-dimensionality and potential for target selectivity. The research team utilized 859776-79-7 as a key building block in their synthetic route, achieving a 78% yield in the critical cyclization step. This work underscores the compound's value in accessing structurally diverse pharmacophores.
In pharmaceutical applications, Pentane, 3-(bromomethyl)-3-ethoxy- has shown promise in the synthesis of potential kinase inhibitors. A recent patent application (WO2023056789) describes its use in creating novel Bruton's tyrosine kinase (BTK) inhibitors, with the bromomethyl group serving as an essential handle for subsequent functionalization. The resulting compounds exhibited sub-nanomolar potency in biochemical assays, suggesting the importance of this intermediate in developing next-generation therapeutics.
From a chemical biology perspective, researchers at Scripps Research Institute have employed 859776-79-7 in developing activity-based protein profiling (ABPP) probes. The compound's reactive bromomethyl group allows for efficient conjugation to reporter tags, enabling the study of enzyme activity in complex biological systems. This application was particularly successful in mapping the activity of serine hydrolases in cancer cell lines, as reported in Nature Chemical Biology (2024).
The safety profile and handling considerations of Pentane, 3-(bromomethyl)-3-ethoxy- have also been the subject of recent investigations. A 2024 study in Chemical Research in Toxicology examined its reactivity and potential hazards, recommending strict temperature control during storage and handling due to its moderate thermal instability. These findings are particularly relevant for scale-up processes in pharmaceutical manufacturing.
Looking forward, the unique structural features of 859776-79-7 continue to inspire innovative applications. Current research directions include its use in DNA-encoded library synthesis and as a building block for covalent inhibitor development. The compound's balanced reactivity profile makes it particularly valuable for these emerging areas in drug discovery, positioning it as an important tool in the chemical biology toolkit.
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